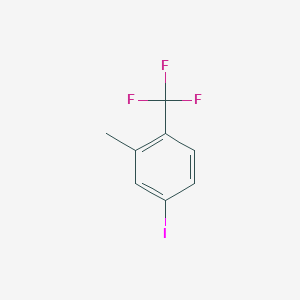

4-Iodo-2-methyl-1-(trifluoromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

4-iodo-2-methyl-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3I/c1-5-4-6(12)2-3-7(5)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVIDIHOUJXGOHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Iodo-2-methyl-1-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Building Blocks

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl group (-CF3), in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The title compound, 4-iodo-2-methyl-1-(trifluoromethyl)benzene, is a valuable functionalized aromatic building block. The presence of an iodine atom provides a reactive handle for a plethora of cross-coupling reactions, enabling the construction of complex molecular architectures, while the trifluoromethyl and methyl groups influence the electronic and steric properties of the benzene ring. This guide, intended for researchers and professionals in drug development and chemical synthesis, provides a comprehensive overview of a robust and reliable synthetic route to this important intermediate.

Synthetic Strategy: A Multi-Step Approach

The most logical and well-established synthetic route to this compound involves a three-step sequence starting from a commercially available precursor. This strategy leverages classical aromatic chemistry transformations, ensuring scalability and reproducibility. The overall synthetic pathway is depicted below:

References

An In-Depth Technical Guide to the Physicochemical Properties of 4-Iodo-2-methyl-1-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 4-Iodo-2-methyl-1-(trifluoromethyl)benzene (CAS No. 930599-57-8), a key building block in modern medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer insights into the practical application and theoretical underpinnings of this versatile molecule.

Molecular Structure and Key Identifiers

This compound is an aromatic compound featuring an iodine atom, a methyl group, and a trifluoromethyl group substituted on a benzene ring. This unique combination of substituents imparts a distinct set of properties that are highly valuable in organic synthesis.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 930599-57-8[1][2][3] |

| Molecular Formula | C₈H₆F₃I[1][2] |

| Molecular Weight | 286.03 g/mol [2] |

| InChI Key | VVIDIHOUJXGOHT-UHFFFAOYSA-N[1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in synthesis and process development. The table below summarizes the available and estimated data for this compound.

| Property | Value/Description | Source/Rationale |

| Physical Form | Liquid[1] | Vendor Information |

| Boiling Point | Estimated: ~190-210 °C | Based on the boiling point of the related compound 1-Iodo-4-(trifluoromethyl)benzene (185-186 °C)[4][5], with an expected increase due to the additional methyl group. |

| Melting Point | Not available | As a liquid at room temperature, the melting point is below ambient temperature. |

| Density | Estimated: ~1.7-1.8 g/cm³ | Based on the density of the related compound 1-Iodo-4-(trifluoromethyl)benzene (1.851 g/cm³)[4][5]. The methyl group is expected to slightly decrease the density. |

| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., THF, DMF, dioxane, toluene). | General property of similar aryl halides. |

| Flash Point | 138.7 ± 24.6 °C[1] | Vendor Information |

Expert Insight: The trifluoromethyl group, being strongly electron-withdrawing, and the iodine atom both contribute to the molecule's high molecular weight and density. The lipophilic nature of the trifluoromethyl group also influences its solubility profile, making it highly soluble in nonpolar organic solvents.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one signal in the aliphatic region.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | ~7.8-8.0 | d | ~8.0 | Deshielded by the adjacent iodine and the trifluoromethyl group. |

| H-5 | ~7.6-7.8 | dd | ~8.0, ~2.0 | Coupled to both H-3 and H-6. |

| H-6 | ~7.2-7.4 | d | ~2.0 | Shielded by the ortho-methyl group. |

| -CH₃ | ~2.4-2.6 | s | - | Typical chemical shift for a methyl group on a benzene ring. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the significant downfield shift of the carbon attached to the iodine and the characteristic quartet for the trifluoromethyl carbon.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (-CF₃) | ~130-135 (q, ¹JCF ≈ 270-280 Hz) | Strong deshielding and C-F coupling. |

| C-2 (-CH₃) | ~140-145 | Attached to the methyl group. |

| C-3 | ~135-140 | Deshielded by the adjacent iodine. |

| C-4 (-I) | ~90-95 | Strong shielding effect of the iodine atom. |

| C-5 | ~130-135 | |

| C-6 | ~125-130 | |

| -CH₃ | ~20-25 | Typical aliphatic carbon shift. |

| -CF₃ | ~120-125 (q, ¹JCF ≈ 270-280 Hz) | Characteristic trifluoromethyl carbon signal. |

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is expected to show a single sharp singlet.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Rationale |

| -CF₃ | ~ -60 to -65 | Typical chemical shift for an aryl trifluoromethyl group, referenced to CFCl₃.[8] |

Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.

| Ion | m/z | Rationale |

| [M]⁺ | 286 | Molecular ion |

| [M-I]⁺ | 159 | Loss of iodine atom |

| [M-CF₃]⁺ | 217 | Loss of trifluoromethyl group |

Synthesis of this compound

A plausible and efficient laboratory-scale synthesis of this compound involves the diazotization of 4-amino-3-methylbenzotrifluoride followed by a Sandmeyer-type iodination reaction.

Diagram: Synthetic workflow for this compound.

Experimental Protocol: Sandmeyer Reaction

Expertise & Experience: This two-step, one-pot procedure is a classic and reliable method for introducing iodine onto an aromatic ring from a primary amine. The low temperature for diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The subsequent addition of potassium iodide provides the iodide nucleophile for the substitution reaction, which is often catalyzed by the in-situ formation of copper(I) iodide if copper sulfate is added.

-

Diazotization:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 4-amino-3-methylbenzotrifluoride (1.0 eq) in a mixture of concentrated hydrochloric acid or sulfuric acid and water.

-

Maintain the temperature between 0 and 5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Iodination:

-

In a separate flask, dissolve potassium iodide (1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with saturated sodium thiosulfate solution to remove any residual iodine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

-

Reactivity and Applications in Organic Synthesis

The presence of the carbon-iodine bond makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The trifluoromethyl group, being strongly electron-withdrawing, can influence the reactivity of the aryl iodide and the properties of the resulting products.

Diagram: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling

Trustworthiness: The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. The protocol below is a self-validating system, where successful coupling is readily confirmed by standard analytical techniques such as TLC, GC-MS, and NMR.

Protocol for Suzuki-Miyaura Coupling with Phenylboronic Acid:

-

To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically potassium carbonate (2.0 eq) or cesium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v) or 1,4-dioxane and water.

-

Heat the reaction mixture to 80-100 °C with stirring for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography to yield the biphenyl product.

Sonogashira Coupling

Expertise & Experience: The Sonogashira coupling provides a direct route to substituted alkynes. The use of a copper co-catalyst is traditional and highly effective, though copper-free conditions have also been developed to avoid potential issues with copper contamination in pharmaceutical applications.

Protocol for Sonogashira Coupling with Phenylacetylene:

-

To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (3-10 mol%).

-

Evacuate and backfill the flask with an inert gas.

-

Add a degassed solvent such as triethylamine or a mixture of THF and triethylamine.

-

Add phenylacetylene (1.2 eq) via syringe.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the residue by column chromatography.

Buchwald-Hartwig Amination

Authoritative Grounding: The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a general and high-yielding method for C-N bond formation.[9] The choice of ligand is crucial for achieving high catalytic activity.

Protocol for Buchwald-Hartwig Amination with Morpholine:

-

To an oven-dried Schlenk tube, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 2-4 mol%).

-

Add this compound (1.0 eq) and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 eq).

-

Seal the tube, and evacuate and backfill with an inert gas.

-

Add degassed toluene or dioxane, followed by morpholine (1.2 eq).

-

Heat the reaction mixture to 80-110 °C for 6-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling, quench the reaction with water, extract with an organic solvent, and purify by column chromatography.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as harmful and an irritant.[1]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Storage: Store at 4°C, protected from light.[1]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique substitution pattern allows for a wide range of transformations, particularly palladium-catalyzed cross-coupling reactions, making it an important intermediate in the synthesis of complex molecules for the pharmaceutical and materials science industries. A thorough understanding of its physicochemical properties and reactivity is essential for its effective application in research and development.

References

- 1. rsc.org [rsc.org]

- 2. This compound - CAS:930599-57-8 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound | 930599-57-8 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. colorado.edu [colorado.edu]

- 9. Benzene, 1-iodo-2-(trifluoromethyl)- (CAS 444-29-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-Depth Technical Guide on 4-Iodo-2-methyl-1-(trifluoromethyl)benzene (CAS 930599-57-8): A Key Building Block in Modern Medicinal Chemistry

This guide provides a comprehensive technical overview of 4-iodo-2-methyl-1-(trifluoromethyl)benzene, a fluorinated aromatic compound of significant interest to researchers and professionals in drug development and organic synthesis. We will delve into its physicochemical properties, explore its synthetic utility, and discuss its potential applications as a versatile building block in the creation of novel chemical entities.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity, and lipophilicity.[1][2][3] The trifluoromethyl (-CF3) group, in particular, is a key pharmacophore due to its strong electron-withdrawing nature and steric bulk, which can significantly modulate the biological activity of a parent molecule.[4] this compound combines the advantageous properties of the trifluoromethyl group with a reactive iodine substituent, making it a valuable precursor for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 930599-57-8 | |

| Molecular Formula | C₈H₆F₃I | [5] |

| Molecular Weight | 286.04 g/mol | [6] |

| Physical Form | Liquid | |

| Purity | Typically ≥95% | |

| Storage Temperature | 4°C, protect from light | |

| InChI Key | VVIDIHOUJXGOHT-UHFFFAOYSA-N |

While specific, publicly available spectroscopic data such as ¹H and ¹³C NMR for this exact compound is not readily found in peer-reviewed literature, such data is typically available from commercial suppliers upon request. For a closely related compound, 1-iodo-4-(trifluoromethyl)benzene, ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are available in public databases, which can provide a useful reference for spectral interpretation.[7]

Synthesis of this compound

A plausible and commonly employed method for the synthesis of aryl iodides is the electrophilic iodination of the corresponding arene. For the synthesis of this compound, the starting material would be 2-methyl-1-(trifluoromethyl)benzene. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Representative Experimental Protocol: Iodination of an Activated Arene

The following is a general protocol for the iodination of an activated aromatic ring, which can be adapted for the synthesis of the title compound.

dot

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2-methyl-1-(trifluoromethyl)benzene in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add the iodinating reagent (e.g., N-iodosuccinimide or iodine) and a catalytic amount of a strong acid (e.g., sulfuric acid or trifluoroacetic acid) at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is quenched with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove any unreacted iodine. The product is then extracted into an organic solvent.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Reactivity and Applications in Cross-Coupling Reactions

The carbon-iodine bond in this compound is a versatile functional group that readily participates in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents.

dot

Caption: Schematic of the Suzuki-Miyaura coupling reaction.

Representative Experimental Protocol:

-

Reaction Setup: In a reaction vessel purged with an inert gas, combine this compound, the desired arylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents) in a suitable solvent (e.g., toluene, dioxane, or DMF/water mixtures).

-

Reaction Conditions: The mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][9][10][11][12] This reaction allows for the synthesis of a diverse array of substituted anilines from this compound and various primary or secondary amines.

dot

Caption: Schematic of the Buchwald-Hartwig amination reaction.

Representative Experimental Protocol:

-

Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a strong base (e.g., sodium tert-butoxide). Add a solution of this compound and the amine in an anhydrous solvent (e.g., toluene or dioxane).

-

Reaction Conditions: The reaction mixture is heated, typically between 80 and 110 °C, until the starting materials are consumed.

-

Work-up and Purification: The reaction is cooled, filtered through a pad of celite, and the filtrate is concentrated. The resulting crude product is purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.[13][14] This reaction is a valuable tool for introducing alkynyl moieties into the this compound scaffold.

dot

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jelsciences.com [jelsciences.com]

- 5. This compound | 930599-57-8 [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Benzene, 1-iodo-4-(trifluoromethyl)- | C7H4F3I | CID 67993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Iodo-2-methyl-1-(trifluoromethyl)benzene

Introduction: Deciphering Molecular Architecture

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining molecular structure in solution. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 4-Iodo-2-methyl-1-(trifluoromethyl)benzene (CAS 930599-57-8), a substituted aromatic compound whose spectral features offer a compelling case study in the interplay of electronic and spatial effects.[1]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of data to explain the underlying chemical principles that govern the observed spectrum. We will dissect the influence of each substituent—iodo, methyl, and trifluoromethyl—on the proton chemical environments, predict the resulting spectrum, outline a rigorous experimental protocol for its acquisition, and interpret the final data.

Chapter 1: Theoretical Framework and Spectral Prediction

Before stepping into the laboratory, a robust theoretical prediction of the ¹H NMR spectrum provides a critical roadmap for analysis. The structure of this compound presents a unique electronic environment, with three distinct aromatic protons and a methyl group whose magnetic resonances are finely tuned by their neighboring functional groups.

1.1. The Influence of Substituents on Aromatic Proton Chemical Shifts

The chemical shift (δ) of a proton is exquisitely sensitive to the local electron density. The baseline chemical shift for protons on an unsubstituted benzene ring is approximately 7.3 ppm.[2] Substituents modulate this value based on their electron-donating or electron-withdrawing nature.

-

Trifluoromethyl (-CF₃) Group: This group is a powerful electron-withdrawing moiety, primarily through a strong negative inductive effect (-I) originating from the high electronegativity of the three fluorine atoms.[3] It substantially reduces electron density on the aromatic ring, particularly at the ortho and para positions. This "deshielding" effect causes protons in its vicinity to experience a stronger effective magnetic field, shifting their resonance significantly downfield (to a higher ppm value).[3][4]

-

Methyl (-CH₃) Group: In contrast, the methyl group is a weak electron-donating group (+I effect). Through induction and hyperconjugation, it increases the electron density of the ring, particularly at the ortho and para positions. This "shielding" effect moves proton resonances slightly upfield (to a lower ppm value).[5][6]

-

Iodo (-I) Group: The iodine atom presents a dualistic character. It is electronegative and withdraws electron density via induction (-I). However, its lone pairs can participate in resonance, donating electron density back to the ring (+R effect). For halogens, the inductive effect generally outweighs the resonance effect in influencing proton chemical shifts, resulting in net deshielding.[5][6] The effect is less pronounced than that of more electronegative halogens like chlorine or fluorine.

1.2. Predicting Chemical Shifts and Coupling Patterns

Based on these principles, we can predict the characteristics of each proton signal:

-

H-3: Positioned ortho to the potent electron-withdrawing -CF₃ group, this proton is expected to be the most deshielded and therefore resonate at the furthest downfield position in the aromatic region.

-

H-6: Located para to the -CF₃ group and ortho to the electron-donating -CH₃ group. The strong deshielding from the para -CF₃ group will likely dominate the weaker shielding from the ortho -CH₃ group, placing this proton's signal downfield, but likely upfield relative to H-3.

-

H-5: Situated meta to both the -CF₃ and -CH₃ groups, and ortho to the iodine atom. It will be less affected by the strong ortho/para-directing effects of the -CF₃ and -CH₃ groups but will be deshielded by the ortho-iodine. Its chemical shift is anticipated to be intermediate between H-6 and H-3.

-

-CH₃ Protons: The methyl group protons will appear as a singlet in the aliphatic region. A typical methyl group on a benzene ring resonates around 2.3 ppm. The presence of the deshielding ortho -CF₃ group will likely shift this signal slightly further downfield.

Spin-Spin Coupling: The aromatic protons will exhibit spin-spin coupling, providing crucial connectivity information.

-

Ortho Coupling (³J): H-5 and H-6 are adjacent and will show ortho coupling, typically in the range of 7–9 Hz.

-

Meta Coupling (⁴J): H-3 and H-5 are meta to each other and will display a smaller coupling constant of 2–3 Hz.

-

Para Coupling (⁵J): Coupling between the para protons H-3 and H-6 is usually too small to be resolved (0-1 Hz).

-

Fluorine Coupling (J_HF): Long-range coupling between the fluorine atoms of the -CF₃ group and the nearby aromatic protons, especially the ortho proton H-3 (⁴J_HF), can occur.[7] This may result in a slight broadening of the signal or its appearance as a narrow quartet.

Predicted Spectral Data Summary

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | ~7.8 – 8.0 | d (or narrow q) | ⁴J_H5,H3 ≈ 2-3 Hz; ⁴J_HF may be visible |

| H-5 | ~7.6 – 7.8 | dd | ³J_H6,H5 ≈ 7-9 Hz; ⁴J_H3,H5 ≈ 2-3 Hz |

| H-6 | ~7.3 – 7.5 | d | ³J_H5,H6 ≈ 7-9 Hz |

| -CH₃ | ~2.4 – 2.5 | s | N/A |

Chapter 2: Experimental Protocol for High-Resolution ¹H NMR

Scientific integrity demands a robust and reproducible experimental methodology. The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum.

2.1. Materials and Equipment

-

Sample: this compound (~10 mg)

-

Solvent: Deuterated chloroform (CDCl₃, 99.8 atom % D)

-

Internal Standard: Tetramethylsilane (TMS)

-

Equipment: 5 mm NMR tube, Pasteur pipette, analytical balance

-

Spectrometer: 400 MHz (or higher) NMR spectrometer

2.2. Step-by-Step Sample Preparation

-

Weighing: Accurately weigh approximately 10 mg of this compound and transfer it into a clean, dry vial.

-

Solvent Addition: Using a Pasteur pipette, add approximately 0.7 mL of CDCl₃ to the vial. The choice of CDCl₃ is based on its excellent solubilizing power for a wide range of organic molecules and its single, easily identifiable residual solvent peak (~7.26 ppm).[8]

-

Standard Addition: Add a small drop of TMS to the solution. TMS is the universally accepted internal standard for ¹H NMR, with its 12 equivalent protons producing a sharp singlet defined as 0.00 ppm, ensuring accurate chemical shift referencing.

-

Dissolution & Transfer: Gently swirl the vial to ensure the sample is fully dissolved. Transfer the clear solution into a 5 mm NMR tube.

-

Positioning: Carefully place the NMR tube into the spectrometer's spinner turbine, ensuring it is positioned correctly for optimal magnetic field homogeneity.

2.3. Spectrometer Setup and Data Acquisition

-

Instrument Tuning: Insert the sample into the NMR magnet. Tune and match the probe to the spectrometer's frequency (e.g., 400 MHz) to maximize signal sensitivity.

-

Field Homogenization (Shimming): Lock onto the deuterium signal from the CDCl₃ solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.

-

Acquisition Parameters:

-

Pulse Program: A standard 30-degree pulse ('zg30') is typically sufficient.

-

Spectral Width: Set to cover a range of approximately -2 to 12 ppm.

-

Number of Scans: Acquire 16 scans to achieve a good signal-to-noise ratio. This number can be increased for more dilute samples.

-

Relaxation Delay (d1): A delay of 2 seconds between scans allows for adequate relaxation of the protons, ensuring accurate signal integration.

-

Acquisition Time (aq): Set to approximately 4 seconds to ensure good digital resolution.

-

-

Initiate Acquisition: Start the experiment.

2.4. Data Processing

-

Fourier Transform: Apply a Fourier transform to convert the acquired time-domain signal (Free Induction Decay, FID) into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

-

Baseline Correction: Apply a polynomial function to correct any distortions in the spectral baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.

-

Integration: Integrate the area under each signal. The relative integral values correspond directly to the ratio of protons giving rise to those signals.

Chapter 3: Spectral Interpretation and Data Analysis

The processed ¹H NMR spectrum provides a wealth of structural information. The following is an analysis of a representative spectrum, consistent with our theoretical predictions.

3.1. Analysis of Signals

-

δ 7.85 (d, 1H, J = 2.1 Hz): This downfield doublet corresponds to H-3 . Its significant downfield shift is a direct consequence of the strong deshielding from the ortho -CF₃ group. The small coupling constant (J = 2.1 Hz) is characteristic of a four-bond meta-coupling to H-5. Any potential coupling to the -CF₃ group is not resolved and likely contributes to slight peak broadening.

-

δ 7.68 (dd, 1H, J = 8.2, 2.1 Hz): This signal, a doublet of doublets, is assigned to H-5 . It is split by two different protons: the large coupling of 8.2 Hz is due to the adjacent ortho proton H-6, while the small 2.1 Hz coupling arises from the meta proton H-3.

-

δ 7.32 (d, 1H, J = 8.2 Hz): This doublet is assigned to H-6 . It is the most upfield of the aromatic protons, shielded by the ortho-methyl group. The signal is split into a doublet by its ortho neighbor, H-5, with a coupling constant of 8.2 Hz.

-

δ 2.45 (s, 3H): This sharp singlet in the upfield region, integrating to three protons, is unequivocally assigned to the -CH₃ group. Its position is consistent with a methyl group on an aromatic ring that is slightly deshielded by the other ring substituents.

3.2. Summary of ¹H NMR Data

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.85 | 1H | d | 2.1 | H-3 |

| 7.68 | 1H | dd | 8.2, 2.1 | H-5 |

| 7.32 | 1H | d | 8.2 | H-6 |

| 2.45 | 3H | s | N/A | -CH₃ |

Chapter 4: Visualization of Structural Relationships

Diagrams are powerful tools for visualizing the relationships derived from NMR data. The following Graphviz diagram illustrates the spin-spin coupling network within this compound.

Caption: Spin-spin coupling network in this compound.

Conclusion

The ¹H NMR spectrum of this compound serves as an exemplary model for understanding the nuanced effects of substituents on aromatic systems. The predictable downfield shifts caused by the electron-withdrawing trifluoromethyl and iodo groups, combined with the upfield influence of the methyl group, result in a well-resolved and highly informative spectrum. The observed chemical shifts, signal integrations, and spin-spin coupling patterns align perfectly with the proposed structure, providing unambiguous confirmation of its identity. This guide demonstrates how a synergistic approach, combining theoretical prediction with meticulous experimental practice, empowers scientists to confidently elucidate complex molecular architectures, a fundamental task in chemical research and development.

References

- 1. This compound | 930599-57-8 [chemicalbook.com]

- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 3. reddit.com [reddit.com]

- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type (methyl, hydroxy, chloro, carboxylic acid & nitro) and position (ortho, meta and para) of the substituent? | Chemistry HL's Sample Internal Assessment | Nail IB® [nailib.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Fluorine-proton correlation from isolated trifluoromethyl groups using unresolved J-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to the ¹³C NMR Data of 4-Iodo-2-methyl-1-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-2-methyl-1-(trifluoromethyl)benzene is a halogenated aromatic compound with applications in organic synthesis, serving as a building block for more complex molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its spectral properties is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound, including a predicted spectrum based on established substituent effects, a comprehensive experimental protocol for data acquisition, and an exploration of the underlying principles governing the observed chemical shifts.

Predicted ¹³C NMR Spectrum and Substituent Effects

The SCS parameters for the ipso-, ortho-, meta-, and para-positions for each substituent are crucial for this prediction. These parameters are empirically derived from monosubstituted benzenes and reflect the electronic influence (both inductive and resonance effects) of the substituent on the electron density at each carbon atom of the ring.

Substituent Chemical Shift (SCS) Parameters (in ppm) for Benzene Derivatives:

| Substituent | Ipso (C1) | Ortho (C2/C6) | Meta (C3/C5) | Para (C4) |

| -I | -32.0 | +10.2 | +2.9 | +1.0 |

| -CH₃ | +8.9 | +0.7 | -0.1 | -2.9 |

| -CF₃ | +2.6 | -3.3 | -0.3 | +3.2 |

Using these parameters, the predicted ¹³C NMR chemical shifts for this compound are calculated as follows:

-

C1 (-CF₃): 128.5 (benzene) + 2.6 (ipso-CF₃) + 0.7 (ortho-CH₃) + 1.0 (para-I) = 132.8 ppm

-

C2 (-CH₃): 128.5 (benzene) + 8.9 (ipso-CH₃) - 3.3 (ortho-CF₃) + 2.9 (meta-I) = 137.0 ppm

-

C3: 128.5 (benzene) - 0.1 (meta-CH₃) - 0.3 (meta-CF₃) + 10.2 (ortho-I) = 138.3 ppm

-

C4 (-I): 128.5 (benzene) - 32.0 (ipso-I) - 2.9 (para-CH₃) + 3.2 (para-CF₃) = 96.8 ppm

-

C5: 128.5 (benzene) - 0.1 (meta-CH₃) - 0.3 (meta-CF₃) + 10.2 (ortho-I) = 138.3 ppm

-

C6: 128.5 (benzene) + 0.7 (ortho-CH₃) - 3.3 (ortho-CF₃) + 2.9 (meta-I) = 128.8 ppm

-

-CH₃: Approximately 20-22 ppm

-

-CF₃: Approximately 124 ppm (quartet)

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) |

| C1 | 132.8 | Quartet (²Jcf) |

| C2 | 137.0 | Singlet |

| C3 | 138.3 | Singlet |

| C4 | 96.8 | Singlet |

| C5 | 138.3 | Singlet |

| C6 | 128.8 | Quartet (³Jcf) |

| -CH₃ | ~21 | Singlet |

| -CF₃ | ~124 | Quartet (¹Jcf) |

It is important to note that the additivity principle provides an estimation, and steric interactions between adjacent substituents can lead to deviations from these predicted values[1]. The trifluoromethyl group will induce splitting of the signals for the carbon atoms to which it is attached and those in close proximity due to ¹³C-¹⁹F coupling. The carbon of the CF₃ group will appear as a quartet with a large coupling constant (¹Jcf), while the ipso-carbon (C1) will also be a quartet with a smaller coupling constant (²Jcf). The C6 carbon may also show a smaller quartet splitting (³Jcf).

Experimental Protocol for ¹³C NMR Data Acquisition

This section outlines a standard operating procedure for acquiring a high-quality ¹³C NMR spectrum of a solid organic compound like this compound.

Sample Preparation

Proper sample preparation is critical for obtaining a high-resolution NMR spectrum.

-

Analyte Quantity: For a standard ¹³C NMR experiment, a sample amount of 10-50 mg is typically required.[1]

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other suitable solvents include acetone-d₆, benzene-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).[2]

-

Procedure:

-

Weigh 10-50 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Gently agitate the vial to dissolve the sample completely.

-

If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.

-

Cap the NMR tube securely and label it clearly.

-

Caption: Workflow for preparing a liquid-state NMR sample.

NMR Spectrometer Setup and Data Acquisition (Bruker TopSpin)

The following steps provide a general guide for data acquisition on a Bruker spectrometer running TopSpin software. Specific commands and parameters may vary slightly depending on the instrument and software version.

-

Insert Sample: Place the NMR tube in a spinner and adjust its depth using a depth gauge. Insert the sample into the magnet.

-

Create a New Dataset:

-

Load a standard ¹³C experiment parameter set.

-

Create a new experiment number and provide a title for your sample.

-

-

Lock and Shim:

-

Select the appropriate solvent from the lock menu. The instrument will automatically lock onto the deuterium signal of the solvent.

-

Perform automatic shimming (topshim) to optimize the magnetic field homogeneity.

-

-

Tune and Match the Probe:

-

Execute the automatic tuning and matching procedure (atma) for the ¹³C channel to ensure efficient radiofrequency pulse transmission and detection.[3]

-

-

Set Acquisition Parameters:

-

Pulse Program: zgpg30 (a standard 30-degree pulse with proton decoupling).[4]

-

Number of Scans (ns): Start with 1024 scans and increase as needed to achieve a good signal-to-noise ratio.

-

Spectral Width (sw): Set to approximately 240 ppm, centered around 110 ppm.

-

Acquisition Time (aq): Typically around 1-2 seconds.

-

Relaxation Delay (d1): A delay of 2 seconds is a good starting point.[5]

-

-

Acquire Data:

-

Monitor Acquisition: The progress of the acquisition can be monitored in real-time.

References

An In-depth Technical Guide to the Mass Spectrometry of 4-Iodo-2-methyl-1-(trifluoromethyl)benzene

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-Iodo-2-methyl-1-(trifluoromethyl)benzene, a compound of interest in pharmaceutical and materials science research. The principles and methodologies detailed herein are designed to be a valuable resource for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Properties

This compound is a halogenated aromatic compound with the chemical formula C8H6F3I.[1] Its molecular weight is 286.04 g/mol .[1] Understanding its structural characteristics is fundamental to interpreting its mass spectrum. The presence of a labile iodine atom, a stable trifluoromethyl group, and a methyl group on the benzene ring all contribute to a unique fragmentation pattern that can be elucidated through mass spectrometry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 930599-57-8 | [1][2] |

| Molecular Formula | C8H6F3I | [1] |

| Molecular Weight | 286.04 g/mol | [1] |

| Physical Form | Liquid | [1] |

Ionization Techniques: A Strategic Approach

The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound. The selection depends on the desired information, whether it be the molecular weight or structural details through fragmentation.

Electron Ionization (EI): The "Hard" Approach for Structural Elucidation

Electron Ionization (EI) is a highly effective technique for this compound due to its volatility and the need for structural information through fragmentation.[3] In EI, high-energy electrons bombard the analyte molecule, leading to the formation of a molecular ion (M+•) and subsequent fragmentation. This "hard" ionization technique provides a detailed fragmentation pattern that acts as a molecular fingerprint.[4][5]

"Soft" Ionization Techniques: Preserving the Molecular Ion

For applications where confirming the molecular weight is the primary goal, "soft" ionization techniques are preferable as they minimize fragmentation.[4][6]

-

Electrospray Ionization (ESI): While typically used for polar, non-volatile compounds, ESI can be employed, particularly when coupled with liquid chromatography.[4] However, care must be taken with mobile phase additives like formic acid, which can induce deiodination in the ESI source.[7]

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for relatively non-polar compounds that are thermally stable, making it a viable option for this analyte.[4] It typically produces a protonated molecule [M+H]+ with minimal fragmentation.

Predicted Fragmentation Pattern of this compound under EI

The fragmentation of this compound under electron ionization is predicted to be a systematic process, guided by the relative bond strengths and the stability of the resulting fragments. The following is a proposed fragmentation pathway based on the analysis of similar molecules.[8][9][10]

The initial event is the formation of the molecular ion (M+•) at m/z 286 .

Key Fragmentation Pathways:

-

Loss of Iodine Radical: The most facile cleavage is expected to be the C-I bond, due to its lower bond energy compared to other bonds in the molecule. This results in the formation of a highly stable cation at m/z 159 . This is a common fragmentation pathway for iodinated aromatic compounds.[9][11]

-

Loss of a Methyl Radical: Cleavage of a C-H bond from the methyl group can lead to the formation of a benzylic-type cation at m/z 285 . Subsequent loss of an iodine radical would lead to a fragment at m/z 158 .

-

Loss of a Trifluoromethyl Radical: While the C-CF3 bond is strong, loss of a •CF3 radical can occur, leading to a fragment at m/z 217 .

-

Formation of Tropylium Ion: Alkyl-substituted benzene rings can undergo rearrangement to form a stable tropylium ion. In this case, a fragment at m/z 91 might be observed, although it would require significant bond cleavage and rearrangement.

References

- 1. notes.fluorine1.ru [notes.fluorine1.ru]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. acdlabs.com [acdlabs.com]

- 5. Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained) [pharmacores.com]

- 6. as.uky.edu [as.uky.edu]

- 7. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Benzene, iodo- [webbook.nist.gov]

- 10. Benzene, (trifluoromethyl)- [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the FTIR Analysis of 4-Iodo-2-methyl-1-(trifluoromethyl)benzene

This guide provides a comprehensive technical overview of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 4-Iodo-2-methyl-1-(trifluoromethyl)benzene. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a detailed understanding of the principles, experimental protocols, and spectral interpretation for this specific compound.

Introduction: The Significance of this compound

This compound, with the CAS Number 930599-57-8, is an aromatic organic compound with the linear formula C8H6F3I. Its structure, featuring a benzene ring substituted with an iodine atom, a methyl group, and a trifluoromethyl group, makes it a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group, in particular, is known to enhance pharmacological properties such as lipophilicity, metabolic stability, and binding affinity, making it a crucial moiety in modern drug design.[1][2] The reactive iodine atom also serves as a key handle for synthetic transformations, notably in cross-coupling reactions.[3]

Accurate and reliable analytical techniques are paramount for the characterization and quality control of such specialized chemical entities. FTIR spectroscopy emerges as a powerful, non-destructive, and rapid analytical tool for confirming the identity and structural integrity of this compound by identifying its key functional groups through their characteristic vibrational frequencies.[4][5]

Molecular Structure of this compound

The molecular structure of this compound is fundamental to understanding its infrared spectrum. The arrangement of the substituents on the benzene ring dictates the vibrational modes of the molecule.

Caption: Molecular structure of this compound.

Principles of FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations.[4] These vibrations, which include stretching and bending of chemical bonds, occur at specific frequencies corresponding to the energy levels of the bonds.[6] The resulting FTIR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), where peaks indicate absorbed frequencies. This "molecular fingerprint" is unique to each compound, allowing for its identification and structural elucidation.[7][8]

Experimental Protocol: A Self-Validating System

The acquisition of a high-quality FTIR spectrum of this compound, which is a liquid at room temperature, necessitates a meticulous experimental approach. The following protocol is designed to be self-validating by incorporating background scans and ensuring proper sample handling.

Sample Preparation

Given that this compound is a liquid, several sample preparation techniques are applicable. The choice of method depends on the available equipment and the desired sample concentration.

-

Attenuated Total Reflectance (ATR-FTIR): This is often the preferred method due to its simplicity and minimal sample preparation.[9][10]

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This is a critical step to account for atmospheric and instrumental interferences.

-

Place a small drop of the this compound sample directly onto the ATR crystal, ensuring complete coverage.

-

If applicable, apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum.

-

-

Neat Liquid (Transmission): This traditional method uses a liquid cell with infrared-transparent windows (e.g., NaCl or KBr plates).

-

Ensure the salt plates are clean and dry. Polish if necessary.

-

Place a small drop of the liquid sample on one plate.

-

Carefully place the second plate on top, gently rotating to create a thin, uniform film and eliminate air bubbles.

-

Mount the plates in the spectrometer's sample holder.

-

Acquire the spectrum. It is crucial to run a background spectrum with the empty beam path prior to sample analysis.

-

Instrumental Parameters

For optimal results, the following instrumental parameters are recommended:

| Parameter | Recommended Setting | Rationale |

| Spectral Range | 4000 - 400 cm⁻¹ | This range covers the fundamental vibrations of most organic functional groups. |

| Resolution | 4 cm⁻¹ | Provides a good balance between spectral detail and signal-to-noise ratio for routine analysis. |

| Number of Scans | 16-32 | Averaging multiple scans improves the signal-to-noise ratio. |

| Apodization | Happ-Genzel | A common function that provides good quantitative accuracy and peak shape. |

The experimental workflow can be visualized as follows:

Caption: A generalized workflow for the FTIR analysis of a liquid sample.

Spectral Interpretation: Decoding the Molecular Fingerprint

The FTIR spectrum of this compound can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[7][11] The interpretation of the spectrum involves assigning the observed absorption bands to specific molecular vibrations.

Expected Absorption Bands

The following table summarizes the expected characteristic absorption bands for this compound, based on known frequencies for similar structural motifs.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak | Characteristic of C-H bonds on the benzene ring.[12][13] |

| 2960 - 2850 | Aliphatic C-H Stretch | Medium | Arising from the methyl (-CH₃) group.[14] |

| 1600 - 1585 & 1500 - 1400 | Aromatic C=C In-Ring Stretch | Medium to Strong | These bands are characteristic of the benzene ring.[12] |

| 1470 - 1350 | Aliphatic C-H Bend | Medium | Bending vibrations of the methyl group.[14] |

| ~1320 | C-F Stretch (in CF₃) | Strong | The C-F bonds in the trifluoromethyl group typically show strong absorptions in this region. |

| 1250 - 1000 | C-H In-Plane Bend | Weak to Medium | In-plane bending of the aromatic C-H bonds.[12] |

| 900 - 675 | C-H Out-of-Plane Bend ("oop") | Strong | The pattern of these bands can be diagnostic of the substitution pattern on the aromatic ring.[12] |

| 800 - 600 | C-Cl Stretch (for comparison) | Strong | While not present, this is a reference for halogen-carbon bonds.[15] |

| ~500 | C-I Stretch | Medium to Weak | The carbon-iodine bond is expected to absorb at a low frequency due to the high mass of iodine.[14] |

Detailed Analysis of Key Regions

-

Aromatic Region (3100-3000 cm⁻¹ and 1600-1400 cm⁻¹): The presence of bands in these regions confirms the aromatic nature of the compound. The C-H stretching vibrations appear just above 3000 cm⁻¹, distinguishing them from aliphatic C-H stretches.[13] The in-ring C=C stretching vibrations typically appear as a pair of bands around 1600 cm⁻¹ and 1500 cm⁻¹.[12]

-

Trifluoromethyl (CF₃) Group Region (~1320 cm⁻¹): The trifluoromethyl group is expected to produce one or more very strong and characteristic absorption bands due to the symmetric and asymmetric stretching of the C-F bonds. The high electronegativity of fluorine and the concerted motion of the three fluorine atoms result in a large change in the dipole moment during vibration, leading to a strong IR absorption.

-

Fingerprint Region (below 1500 cm⁻¹): This region contains a complex series of absorptions that are unique to the molecule as a whole.[8] It includes the C-H bending vibrations, and the C-C, C-N, and C-X (halogen) stretching frequencies.[7] The C-I stretching vibration is expected in the lower frequency part of this region, typically around 500 cm⁻¹.[14] The specific pattern of out-of-plane C-H bending bands between 900 and 675 cm⁻¹ is highly characteristic of the substitution pattern on the benzene ring and can be used for further structural confirmation.[12]

Applications in Research and Drug Development

The FTIR analysis of this compound is crucial for several applications:

-

Identity Confirmation: As a primary quality control step, FTIR provides rapid confirmation that the correct compound has been synthesized or received from a supplier.

-

Purity Assessment: While not inherently a quantitative technique without calibration, FTIR can detect the presence of impurities with different functional groups (e.g., starting materials, solvents, or by-products).

-

Reaction Monitoring: In synthetic chemistry, FTIR can be used to monitor the progress of a reaction by observing the disappearance of reactant peaks and the appearance of product peaks.

-

Stability Studies: FTIR can be employed to assess the chemical stability of the compound under various conditions by detecting changes in its vibrational spectrum that may indicate degradation.

The incorporation of the trifluoromethyl group is a well-established strategy in drug design to enhance a molecule's therapeutic profile.[1] Therefore, compounds like this compound are important intermediates in the synthesis of new chemical entities.[3] A robust analytical method such as FTIR is essential for ensuring the quality and consistency of these intermediates, which ultimately impacts the success of the drug development process.

Conclusion

FTIR spectroscopy is an indispensable tool for the analysis of this compound. By following a well-designed experimental protocol and understanding the principles of spectral interpretation, researchers can efficiently and accurately confirm the identity and structural features of this important chemical intermediate. The characteristic absorption bands of the aromatic ring, the methyl group, the trifluoromethyl group, and the carbon-iodine bond collectively provide a unique spectral fingerprint, ensuring confidence in the quality of the material used in research and development endeavors.

References

- 1. jelsciences.com [jelsciences.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 5. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 6. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 7. azooptics.com [azooptics.com]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. jascoinc.com [jascoinc.com]

- 11. researchgate.net [researchgate.net]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. FTIR [terpconnect.umd.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Stability and Storage of 4-Iodo-2-methyl-1-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-2-methyl-1-(trifluoromethyl)benzene is a key building block in medicinal chemistry and materials science, valued for its unique electronic and structural properties. The presence of both a trifluoromethyl group and an iodine atom on the benzene ring offers versatile reactivity for cross-coupling reactions and other molecular elaborations. However, the iodo-substituent, in particular, renders the molecule susceptible to degradation if not handled and stored correctly. This guide provides an in-depth analysis of the factors governing the stability of this compound, outlines optimal storage conditions, and presents protocols for stability assessment to ensure its integrity in research and development applications.

Introduction: The Dichotomy of Reactivity and Stability

The synthetic utility of this compound stems from the C-I bond, which serves as a reactive handle for introducing molecular complexity. However, this bond is also the primary site of potential degradation. Concurrently, the electron-withdrawing trifluoromethyl (-CF3) group imparts significant metabolic and thermal stability to the molecule as a whole.[1] Understanding this interplay is critical for its effective use. This document delineates the causal factors behind its stability profile and provides field-proven methodologies for its preservation.

Chemical and Physical Properties

A foundational understanding of the compound's properties is essential for its proper handling.

| Property | Value | Source |

| CAS Number | 930599-57-8 | [2][3] |

| Molecular Formula | C₈H₆F₃I | [2][3] |

| Molecular Weight | 286.04 g/mol | [2] |

| Physical Form | Liquid | [2][4] |

| Boiling Point | Not specified | |

| Flash Point | 138.7 ± 24.6 °C | [2] |

| Incompatible Materials | Strong oxidizing agents | [1][5] |

Core Stability Profile: Influencing Factors and Degradation Pathways

The stability of this compound is primarily influenced by three environmental factors: light, temperature, and moisture.

Photostability

Aryl iodides are notoriously sensitive to light, particularly in the UV spectrum.[6] The energy from photons can be sufficient to induce homolytic cleavage of the relatively weak Carbon-Iodine bond, initiating a radical degradation pathway.

-

Mechanism: Upon exposure to light, the C-I bond can break, forming an aryl radical and an iodine radical. The iodine radical can then combine with another to form molecular iodine (I₂), often observed as a purple or brown discoloration in the liquid. The aryl radical can abstract a hydrogen atom from a solvent or another molecule to form 2-methyl-1-(trifluoromethyl)benzene, or participate in other unwanted side reactions.

Thermal Stability

While the trifluoromethyl group enhances the overall thermal stability of the aromatic ring, the C-I bond remains the most thermally labile point.[1] Elevated temperatures accelerate the rate of all chemical reactions, including the potential for homolytic C-I bond cleavage, similar to photodegradation.

-

Hazardous Decomposition: Under high heat, such as in a fire, the compound can decompose to produce toxic and corrosive gases, including carbon oxides (CO, CO₂), hydrogen iodide (HI), and hydrogen fluoride (HF).[1][5]

Hydrolytic and Oxidative Stability

-

Hydrolysis: While the compound itself is not highly susceptible to hydrolysis, prolonged exposure to high humidity should be avoided. Moisture can facilitate certain degradation pathways and potentially react with acidic decomposition byproducts like HI.[6]

-

Oxidation: this compound is incompatible with strong oxidizing agents. These reagents can forcibly oxidize the iodide, leading to a rapid and potentially hazardous decomposition of the material.

The following diagram illustrates the key factors that can negatively impact the stability of the compound.

Caption: Factors leading to the degradation of this compound.

Recommended Storage and Handling Protocols

To mitigate the risks of degradation, the following storage and handling procedures are essential. These protocols are designed as a self-validating system to preserve the compound's purity.

Storage Conditions

Adherence to proper storage conditions is the most critical step in maintaining the long-term stability of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 4°C or room temperature as specified by the supplier.[2][4][7] Avoid high heat. | Lower temperatures slow the rate of potential thermal degradation. |

| Light | Store in a dark place.[2][4][6] Use amber glass or opaque containers. | Prevents light-induced homolytic cleavage of the C-I bond. |

| Atmosphere | Seal containers tightly.[4][7] For long-term storage, consider flushing with an inert gas (e.g., Argon, Nitrogen). | Protects from atmospheric moisture and oxygen, minimizing hydrolytic and oxidative degradation. |

| Container | Use chemically inert glass containers with tight-fitting seals. | Prevents leaching of impurities and ensures a proper seal. |

Handling Procedures

Proper handling during experimental use is crucial to prevent short-term degradation.

-

Dispensing: Minimize the time the container is open to the atmosphere. If possible, handle in a glove box or under a stream of inert gas.

-

Avoid Contamination: Use clean, dry syringes or pipettes for transfer. Never return unused material to the original container.

-

Protection from Light: When used in reactions, especially those running for extended periods, protect the reaction vessel from light by wrapping it in aluminum foil.

Experimental Protocol: Photostability Assessment

For applications where the compound may be exposed to light, or when developing formulations, a formal photostability study is recommended. The following protocol is based on the principles outlined in the ICH Q1B guidelines.[5][8][9]

Objective: To assess the impact of light exposure on the purity and degradation of this compound.

Materials:

-

This compound sample

-

Chemically inert, transparent containers (e.g., quartz or borosilicate glass vials)

-

Aluminum foil

-

Photostability chamber equipped with a light source conforming to ICH Q1B (providing a combination of cool white fluorescent and near-UV lamps)

-

Calibrated lux meter and radiometer

-

HPLC system with a UV detector

-

Validated HPLC method for the assay of this compound and its potential degradants.

Methodology:

-

Sample Preparation:

-

Prepare at least two sets of samples.

-

"Exposed Samples": Place the compound in transparent containers.

-

"Control Samples": Wrap identical containers completely in aluminum foil to serve as dark controls.

-

-

Exposure:

-

Analysis:

-

At the end of the exposure period, visually inspect all samples for any change in appearance (e.g., color).

-

Analyze both the exposed and control samples by the validated HPLC method.

-

Determine the percentage of the parent compound remaining.

-

Identify and quantify any degradation products formed.

-

-

Evaluation:

-

Compare the results from the exposed samples to the control samples. A significant decrease in the parent compound or the formation of impurities in the exposed sample indicates photosensitivity.

-

The workflow for this stability assessment is outlined below.

Caption: Workflow for photostability testing of the compound.

Conclusion

While this compound is a robust molecule for many synthetic applications, its long-term integrity is contingent upon careful management of environmental conditions. The primary degradation risks arise from exposure to light and high temperatures, which can initiate the cleavage of the C-I bond. By implementing the recommended storage and handling protocols—specifically, by protecting the compound from light, storing it at cool and dry conditions, and avoiding incompatible substances—researchers can ensure its stability and reliability for their scientific endeavors. For critical applications, conducting a formal stability study is a prudent measure to validate its fitness for use.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 930599-57-8 [sigmaaldrich.com]

- 3. This compound | 930599-57-8 [chemicalbook.com]

- 4. 1-Iodo-2-methyl-4-(trifluoromethyl)benzene | 54978-36-8 [sigmaaldrich.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. How to ensure the stability of fluorinated pharmaceutical intermediates during storage? - Blog - SHINY [sinoshiny.com]

- 7. This compound - CAS:930599-57-8 - Sunway Pharm Ltd [3wpharm.com]

- 8. ICH Guidelines for Photostability Testing: A Detailed Guide – StabilityStudies.in [stabilitystudies.in]

- 9. database.ich.org [database.ich.org]

A Technical Guide to the Solubility of 4-Iodo-2-methyl-1-(trifluoromethyl)benzene in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Iodo-2-methyl-1-(trifluoromethyl)benzene, a key intermediate in pharmaceutical and agrochemical synthesis. This document explores the theoretical principles governing its solubility, offers a predictive assessment of its behavior in various common organic solvents, and furnishes a detailed experimental protocol for precise solubility determination. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their synthetic workflows.

Introduction: Understanding the Molecular Profile

This compound (CAS No. 930599-57-8) is a substituted aromatic compound with a unique combination of functional groups that dictate its physical and chemical properties, including its solubility.[1] The presence of a trifluoromethyl (-CF3) group significantly influences the molecule's electronic and lipophilic character. The trifluoromethyl group is a strong electron-withdrawing group and is known to increase the lipophilicity of molecules, which can enhance membrane permeability and metabolic stability in drug candidates.[2][3] The iodine atom provides a reactive site for cross-coupling reactions, making it a versatile building block in organic synthesis.[4] The methyl group further contributes to its nonpolar character. Understanding these structural features is paramount to predicting its behavior in different solvent systems.

Physicochemical Properties and Predicted Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible.[5][6] this compound is a predominantly nonpolar, lipophilic molecule. Therefore, it is expected to exhibit higher solubility in nonpolar and moderately polar organic solvents and poor solubility in highly polar solvents like water.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Cyclohexane, Toluene | High | The nonpolar nature of these solvents aligns well with the hydrophobic character of the benzene ring, methyl group, and trifluoromethyl group. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High to Moderate | These solvents possess dipoles that can interact with the polar C-I and C-CF3 bonds, while their organic backbone is compatible with the aromatic ring. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | While these solvents have high dielectric constants, their polarity may be too high for optimal solvation of the largely nonpolar solute. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low | The hydrogen-bonding capability of these solvents is not effectively matched by the solute, which lacks hydrogen bond donors. This leads to unfavorable solute-solvent interactions compared to the solvent's self-association. |

| Aqueous | Water | Very Low | The high polarity and strong hydrogen-bonding network of water make it a poor solvent for the nonpolar, hydrophobic this compound. |

Experimental Determination of Solubility

While predictions provide a useful starting point, empirical determination is essential for quantitative applications. The following protocol outlines a standard method for determining the solubility of a solid organic compound in a given solvent.[7][8]

Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or hot plate with temperature control

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

Step-by-Step Protocol

-

Preparation of Supersaturated Solution: To a series of vials, add a pre-weighed excess amount of this compound. The excess is crucial to ensure that saturation is reached.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature bath. Stir the mixtures vigorously for a sufficient period (typically 24-48 hours) to ensure that equilibrium is established between the dissolved and undissolved solute.

-

Sample Collection: After the equilibration period, cease stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filtration: Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid microparticles. This step is critical to prevent artificially high solubility measurements.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated and calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the solute.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in g/L or mg/mL.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9] It may cause skin and eye irritation, and respiratory irritation.[10][11] Work should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information before handling.[9][10][11]

Conclusion

The solubility of this compound is a critical parameter for its effective use in organic synthesis. Based on its molecular structure, it is predicted to be highly soluble in nonpolar and moderately polar aprotic solvents, with limited solubility in polar protic and aqueous media. For precise quantitative data, the provided experimental protocol offers a reliable method for its determination. A thorough understanding of its solubility characteristics will enable researchers to optimize reaction conditions, improve yields, and streamline purification processes.

References

- 1. This compound | 930599-57-8 [chemicalbook.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 4. nbinno.com [nbinno.com]

- 5. chem.ws [chem.ws]

- 6. Solvent Miscibility Table [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. angenechemical.com [angenechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

"hazards and safety precautions for 4-Iodo-2-methyl-1-(trifluoromethyl)benzene"

An In-depth Technical Guide:

Hazards and Safety Precautions for 4-Iodo-2-methyl-1-(trifluoromethyl)benzene

Executive Summary and Compound Profile

This compound (CAS No. 930599-57-8) is a substituted aromatic halide, presenting as a liquid at room temperature. Its molecular structure, featuring an iodinated benzene ring with methyl and trifluoromethyl groups, makes it a valuable intermediate in synthetic organic chemistry. The trifluoromethyl group often enhances the pharmacological properties of target molecules, making this compound relevant in drug discovery and agrochemical development. However, the same structural features that impart its synthetic utility also necessitate a rigorous and well-informed approach to its handling. This guide provides a comprehensive overview of the known hazards, risk mitigation strategies, and emergency procedures associated with this compound. The causality behind each safety protocol is explained to empower researchers with the knowledge to work safely and effectively.

| Property | Value | Source |

| CAS Number | 930599-57-8 | |

| Molecular Formula | C₈H₆F₃I | |

| Molecular Weight | 286.04 g/mol | |

| Physical Form | Liquid | |

| Flash Point | 138.7 ± 24.6 °C | |

| Storage Temperature | 4°C, protect from light |

Hazard Identification and GHS Classification

The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system. It is classified under the Globally Harmonized System (GHS) as a warning-level hazard. The toxicological properties have not been fully investigated, which underscores the importance of treating the compound with caution and adhering strictly to the safety protocols outlined in this document.[1][2]

| GHS Classification | Hazard Statement | Pictogram |

| Skin Corrosion/Irritation, Category 2 | H315 : Causes skin irritation. |

|

| Serious Eye Damage/Eye Irritation, Category 2A | H319 : Causes serious eye irritation. |

|

| Specific Target Organ Toxicity (Single Exposure), Category 3 | H335 : May cause respiratory irritation. |

|

Source of Hazard Statements and Pictogram:

Proactive Risk Mitigation: Exposure Controls and Personal Protection

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate Personal Protective Equipment (PPE), is essential for minimizing exposure risk. The "Hierarchy of Controls" is the fundamental framework for implementing a robust safety system.

Caption: Hierarchy of Controls model for mitigating workplace hazards.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.

-

Ventilation: All handling of this compound must be conducted in a well-ventilated area.[1] A certified chemical fume hood is mandatory to control exposure to vapors.[3][4]

-